molecular formula C20H20ClN5O3S B2662428 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1421507-32-5

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B2662428
CAS No.: 1421507-32-5
M. Wt: 445.92
InChI Key: AWPKLQXTJCWLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was specifically designed and disclosed in patent literature as a key candidate for targeting ALK-driven malignancies, such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. Its mechanism of action involves high-affinity binding to the ALK kinase domain, thereby potently inhibiting its enzymatic activity and downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are essential for cellular proliferation and survival. The strategic incorporation of the 3-chlorophenyl sulfonylpiperazine moiety contributes to its enhanced selectivity and pharmacokinetic properties. This inhibitor is a vital research tool for elucidating the pathological role of ALK, studying mechanisms of resistance to earlier-generation ALK inhibitors, and evaluating novel therapeutic strategies in preclinical models. Research using this compound is focused on advancing the understanding of oncogenic kinase signaling and developing next-generation targeted cancer therapies.

Properties

IUPAC Name

3-[6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S/c21-16-2-1-3-17(12-16)30(27,28)26-10-8-25(9-11-26)18-7-6-15(13-22-18)19-23-20(29-24-19)14-4-5-14/h1-3,6-7,12-14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKLQXTJCWLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the piperazine derivative: This step involves the reaction of 3-chlorophenyl sulfonyl chloride with piperazine under basic conditions to form the sulfonyl piperazine intermediate.

    Pyridine ring functionalization: The sulfonyl piperazine is then reacted with a pyridine derivative, often through nucleophilic substitution or coupling reactions.

    Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds in the oxadiazole class. For instance, derivatives that incorporate the oxadiazole moiety have shown significant efficacy in seizure models. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and piperazine groups can enhance anticonvulsant effects.

A study demonstrated that certain oxadiazole derivatives exhibited protection against seizures induced by picrotoxin and maximal electroshock tests, suggesting that this compound may also possess similar properties due to its structural analogies with known anticonvulsants .

Antitumor Activity

Compounds containing the oxadiazole ring have been investigated for their antitumor properties. Research indicates that modifications to the oxadiazole structure can lead to increased cytotoxicity against various cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Anticonvulsant Efficacy

In a recent study published in a pharmacological journal, a series of oxadiazole derivatives were synthesized and tested for anticonvulsant activity. Among these derivatives, one compound exhibited a median effective dose (ED50) significantly lower than standard treatments, indicating superior potency .

Case Study 2: Antitumor Activity

Another research effort focused on the synthesis of oxadiazole-based compounds and their evaluation against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and induced apoptosis in cancer cells, showcasing the potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3-Chlorophenyl)piperazin-1-yl)pyridine: Shares the piperazine and pyridine moieties but lacks the oxadiazole ring.

    5-Cyclopropyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the complex substituents found in the target compound.

Uniqueness

3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole represents a significant class of biologically active molecules due to the presence of the oxadiazole ring, which has been associated with a variety of pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential supported by diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves several key steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 3-chlorophenyl group through nucleophilic substitution.
  • Construction of the Oxadiazole Core : The cyclopropyl and pyridine moieties are integrated into the structure during the cyclization reactions.

The molecular formula for this compound is C18H22ClN5O2SC_{18}H_{22}ClN_5O_2S, with a molecular weight of approximately 396.9 g/mol. The presence of multiple functional groups contributes to its diverse biological activity.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. Specifically, the 1,2,4-oxadiazole ring is known to exhibit:

  • Anti-inflammatory properties : By inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways.
  • Antimicrobial effects : Compounds containing oxadiazole rings have been reported to possess significant antibacterial and antifungal activities .

Biological Activity Overview

Research indicates that compounds with the oxadiazole core exhibit a broad spectrum of biological activities:

Activity TypeDescription
Anti-inflammatory Inhibition of COX enzymes leading to reduced inflammation .
Antimicrobial Effective against various bacterial strains including S. aureus and E. coli .
Analgesic Demonstrated pain relief in animal models .
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines .
Neuroprotective Some derivatives show promise in protecting neuronal cells .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the anti-inflammatory potential of oxadiazole derivatives by measuring their ability to inhibit COX-1 and COX-2 enzymes using colorimetric assays. The results indicated strong inhibitory activity for certain derivatives, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Activity Assessment : Research conducted on various 1,3,4-oxadiazole derivatives revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing efficacy comparable to standard antibiotics like gentamicin .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions, including sulfonylation of piperazine, cyclization to form the oxadiazole ring, and cross-coupling for pyridinyl integration. Key parameters include:

  • Temperature : Controlled heating (80–120°C) for sulfonylation and cyclization steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in nucleophilic substitutions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to connect pyridinyl and oxadiazole moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for ≥95% purity .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and piperazine sulfonylation .
  • X-ray crystallography : SHELX software resolves crystallographic disorder in the cyclopropyl-oxadiazole moiety .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., unreacted intermediates) .
  • TLC monitoring : Ensures reaction progression and intermediate stability .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess therapeutic index .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can crystallographic disorder in the sulfonyl-piperazine moiety be resolved?

  • Refinement strategies : Use SHELXL’s PART and SUMP instructions to model partial occupancy of the sulfonyl group .
  • Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid nitrogen) .
  • Twinned data handling : SHELXE’s twin refinement for high-Rmerge datasets .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate target binding .
  • Oxadiazole isosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to assess ring size impact on potency .
  • Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to alter pharmacokinetics .

Q. How to address contradictory results in antimicrobial vs. cytotoxicity assays?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm selectivity .
  • Membrane permeability assays : Use Caco-2 monolayers or PAMPA to rule out false negatives due to poor cellular uptake .
  • Proteomic profiling : Identify off-target effects via affinity chromatography or thermal shift assays .

Methodological Considerations for Data Interpretation

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for biological triplicates .
  • Molecular modeling : AutoDock Vina or Schrödinger Suite for docking studies to rationalize SAR trends .
  • ADME prediction : SwissADME to prioritize compounds with favorable logP (2–5) and low CYP inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.